Bifidenone - 2078008-57-6

Bifidenone

Catalog Number: EVT-262196
CAS Number: 2078008-57-6
Molecular Formula: C21H26O5
Molecular Weight: 358.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bifidenone is a potent Tubulin Polymerization Inhibitor.
Classification

Bifidenone belongs to the class of polyphenolic compounds and is categorized as an antitumor agent due to its mechanism of action involving the inhibition of microtubule assembly. Its structure and activity have drawn comparisons with other established microtubule inhibitors such as paclitaxel and colchicine, which are widely used in cancer treatment .

Synthesis Analysis

The total synthesis of bifidenone has been achieved through a multi-step process that emphasizes innovative methodologies. The first total synthesis was reported in 2017, involving twelve steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one. A key feature of this synthesis is the palladium-catalyzed aerobic dehydrogenation, which generates the dihydrobenzodioxolone core essential for bifidenone's structure .

The synthesis also incorporates:

  • AD-mix-β dihydroxylation for stereocenter installation.
  • A palladium-catalyzed decarboxylation-allylation step to finalize the compound's structure.
  • The absolute stereochemistry was confirmed via single-crystal X-ray analysis, ensuring the correct configuration necessary for biological activity .
Molecular Structure Analysis

Bifidenone's molecular structure is characterized by a complex arrangement that includes multiple stereocenters and functional groups conducive to its biological activity. The compound can be represented by the molecular formula C30H40O6C_{30}H_{40}O_{6}, indicating a substantial presence of carbon and oxygen atoms typical of polyphenolic compounds.

Structural Data

  • Molecular Weight: 488.65 g/mol
  • Key Functional Groups: Dihydrobenzodioxolone core, hydroxyl groups, and methoxy substituents.

The three-dimensional structure plays a crucial role in its interaction with tubulin, influencing its efficacy as an antitumor agent .

Chemical Reactions Analysis

Bifidenone undergoes several significant chemical reactions that are pivotal to its function:

  • Tubulin Binding: Bifidenone competes with known inhibitors at various binding sites on tubulin. This competition is crucial for disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation: Studies have shown that bifidenone treatment leads to increased activity of caspases 3 and 7, key enzymes involved in apoptosis, suggesting that bifidenone triggers programmed cell death pathways in cancer cells .
Mechanism of Action

The mechanism by which bifidenone exerts its antitumor effects primarily involves:

  1. Inhibition of Microtubule Polymerization: By binding to tubulin, bifidenone prevents the assembly of microtubules, which are essential for mitosis.
  2. Induction of Apoptosis: Through caspase activation and other apoptotic pathways, bifidenone promotes cell death in tumor cells that may be resistant to conventional therapies like taxanes .

The data from pharmacokinetic studies indicate that bifidenone analogues demonstrate enhanced potency against taxane-resistant cell lines, highlighting its potential as a next-generation therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bifidenone is typically presented as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Bifidenone is relatively stable under standard laboratory conditions but may be sensitive to light and heat.
  • Reactivity: The presence of multiple functional groups allows bifidenone to participate in various chemical reactions, particularly those involving nucleophilic attack or electrophilic substitution.

Relevant analyses indicate that modifications to its structure can significantly influence both solubility and biological activity, guiding further development of analogues for enhanced efficacy .

Applications

Bifidenone's primary application lies within the realm of cancer research and therapy:

  • Antitumor Agent: Its ability to inhibit tubulin polymerization positions it as a candidate for treating various cancers, including those resistant to traditional therapies.
  • Structure-Activity Relationship Studies: Ongoing research focuses on synthesizing analogues of bifidenone to optimize its pharmacological properties and enhance anticancer efficacy .
Introduction to Tubulin Polymerization Inhibitors

Microtubule Dynamics in Cancer Therapeutics

Microtubules—dynamic protein polymers of α/β-tubulin heterodimers—serve as critical structural components in eukaryotic cells, governing chromosome segregation during mitosis, intracellular transport, and cell motility. Their inherent "dynamic instability" (stochastic growth/shrinkage cycles) is exploited in cancer therapy, as disrupting this process triggers mitotic arrest and apoptosis in rapidly dividing cells. Therapeutics targeting tubulin impair microtubule assembly/disassembly kinetics, inducing cytotoxic effects selectively amplified in malignant versus normal cells due to cancer cells' heightened mitotic activity [7].

Classification of Tubulin Inhibitors

Tubulin-targeting agents are categorized by their binding sites and mechanisms:

  • Taxanes (e.g., paclitaxel): Stabilize microtubules by binding β-tubulin, suppressing disassembly.
  • Vinca alkaloids (e.g., vincristine): Destabilize microtubules by inhibiting tubulin addition at plus ends.
  • Colchicine-site agents: Bind the β-tubulin colchicine domain, preventing tubulin dimer incorporation into microtubules [7].

Table 1: Classification of Tubulin Inhibitors by Binding Site

ClassBinding SiteMechanismRepresentative Agents
Taxanesβ-tubulin luminal siteMicrotubule stabilizationPaclitaxel, Docetaxel
Vinca alkaloidsβ-tubulin plus endMicrotubule disassemblyVincristine, Vinblastine
Colchicine-siteβ-tubulin interc. facePolymerization inhibitionCombretastatin A-4, Bifidenone

Colchicine-site inhibitors exhibit advantages over taxanes and vinca alkaloids, including:

  • Overcoming multidrug resistance (MDR) by evading P-glycoprotein efflux pumps;
  • Antivascular effects via disruption of endothelial cell microtubules;
  • Structural versatility enabling chemical optimization [7] [3].

Emergence of Bifidenone as a Novel Tubulin-Targeting Agent

Bifidenone (molecular formula: C₂₀H₂₂O₆; CAS: 2078008-57-6) was first isolated in 2016 from a Gabonese tree and identified as a neolignan natural product with potent tubulin polymerization inhibitory activity. Initial studies revealed its unique dihydrobenzodioxolone core and three stereocenters, distinguishing it structurally from classical inhibitors like colchicine or combretastatin A-4 (CA-4). The compound demonstrated in vitro cytotoxicity at nanomolar concentrations against diverse cancer cell lines, prompting extensive structure-activity relationship (SAR) investigations and synthetic development to enable preclinical evaluation [1] [9]. Its mechanism—direct binding to the colchicine site—was confirmed via biochemical assays and computational modeling, positioning it as a promising candidate for overcoming limitations of existing tubulin-targeted therapies [1] [3].

Properties

CAS Number

2078008-57-6

Product Name

Bifidenone

IUPAC Name

(6S,7aR)-6-allyl-7a-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one

Molecular Formula

C21H26O5

Molecular Weight

358.434

InChI

InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1

InChI Key

BHTLRQBVGVBCSE-WDUKFBBWSA-N

SMILES

O=C1C=C2OCO[C@@]2([C@@H](C)CC3=CC=C(OC)C(OC)=C3)C[C@@H]1CC=C

Solubility

Soluble in DMSO

Synonyms

(+)-Bifidenone; Bifidenone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.